molecular formula C20H26F2N2O4 B8049603 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate

1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate

Cat. No.: B8049603
M. Wt: 396.4 g/mol
InChI Key: CGVCWETXDLKDLC-UHFFFAOYSA-N
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Description

1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[35]nonane-1,8-dicarboxylate is a complex organic compound that features a spirocyclic structure with two nitrogen atoms and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a difluorinated precursor.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Esterification: The carboxylic acid groups are then esterified with benzyl alcohol and tert-butyl alcohol under acidic or basic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are also employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the benzyl group.

    Reduction: Reduction reactions may target the ester groups, converting them to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structural features could be useful in designing new drugs.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1,6-diaza-spiro[3.5]nonane-1,6-dicarboxylic acid 1-methyl ester 6-tert-butyl ester
  • 3,3-Difluoro-1,6-diaza-spiro[3.5]nonane-1,6-dicarboxylic acid 1-ethyl ester 6-tert-butyl ester

Uniqueness

The uniqueness of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate lies in its specific ester groups, which can influence its reactivity and interaction with biological targets. The benzyl ester group, in particular, may enhance its ability to penetrate biological membranes, making it more effective in certain applications.

Properties

IUPAC Name

1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F2N2O4/c1-18(2,3)28-16(25)23-11-7-10-19(13-23)20(21,22)14-24(19)17(26)27-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCWETXDLKDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (1.7 g, with 40% mineral oil) in N,N-dimethylformamide (428 ml) cooled to 0° C. was added a solution of an optically-active compound of 3-benzyloxycarbonylamino-3-(1,1-difluoro-2-methanesulfonyloxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (17.1 g) in N,N-dimethylformamide (86 ml), and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The separated organic layer was sequentially washed with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1) to give the titled compound (12.6 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
428 mL
Type
solvent
Reaction Step One
Name
3-benzyloxycarbonylamino-3-(1,1-difluoro-2-methanesulfonyloxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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